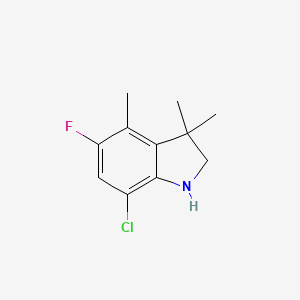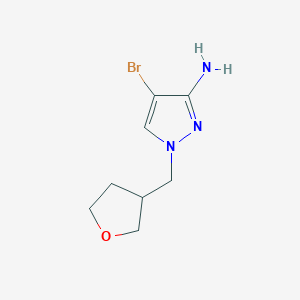
2-(2,2-Difluoropropanoyl)cycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoropropanoyl)cycloheptan-1-one is a chemical compound with the molecular formula C₁₀H₁₄F₂O₂ and a molecular weight of 204.21 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a difluoropropanoyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)cycloheptan-1-one typically involves the reaction of cycloheptanone with a difluoropropanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cycloheptanone+Difluoropropanoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoropropanoyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoropropanoyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoropropanoyl)cycloheptan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Difluoroacetyl)cycloheptan-1-one
- 2-(2,2-Difluorobutanoyl)cycloheptan-1-one
- 2-(2,2-Difluoropentanoyl)cycloheptan-1-one
Uniqueness
2-(2,2-Difluoropropanoyl)cycloheptan-1-one is unique due to its specific difluoropropanoyl substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired .
Propiedades
Fórmula molecular |
C10H14F2O2 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
2-(2,2-difluoropropanoyl)cycloheptan-1-one |
InChI |
InChI=1S/C10H14F2O2/c1-10(11,12)9(14)7-5-3-2-4-6-8(7)13/h7H,2-6H2,1H3 |
Clave InChI |
WAGLMEDMDCPKGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1CCCCCC1=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)

![1-[2-(1H-Imidazol-1-yl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13069133.png)
![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)

![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)

![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)

![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)


